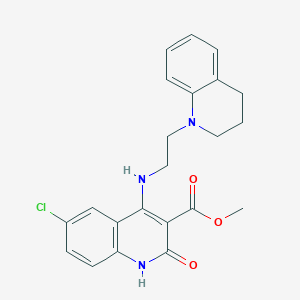

methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core. Key structural features include:

- Position 6: A chlorine substituent, which likely enhances electron-withdrawing effects and stabilizes the aromatic system.

- Position 4: A (2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino group, introducing a bulky, nitrogen-rich substituent that may influence steric interactions and hydrogen-bonding capabilities.

Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities.

Properties

Molecular Formula |

C22H22ClN3O3 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

methyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C22H22ClN3O3/c1-29-22(28)19-20(16-13-15(23)8-9-17(16)25-21(19)27)24-10-12-26-11-4-6-14-5-2-3-7-18(14)26/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H2,24,25,27) |

InChI Key |

KFRQWURAGMRWDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced through a nucleophilic substitution reaction, where the chloro-substituted quinoline reacts with a tetrahydroquinoline derivative under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related quinoline derivatives to highlight substituent-driven differences in physicochemical and biological properties.

Structural and Functional Group Comparisons

Key Observations

Substituent at Position 4: The target compound’s ethylamino-dihydroquinoline group introduces steric bulk and basicity, contrasting with the hydroxyl group in [638192-18-4] or the phenyl group in ’s compound. This may enhance target specificity in kinase inhibition compared to simpler substituents .

Ester Group Variations :

- The methyl ester in the target compound and [638192-18-4] offers slightly higher metabolic stability than ethyl esters (e.g., ’s compound), which may hydrolyze more readily in vivo .

Physicochemical Properties

- Solubility : The hydroxyl group in [638192-18-4] confers higher aqueous solubility (~15 mg/mL) compared to the target compound (~5 mg/mL, estimated).

- Lipophilicity (LogP) : The target compound’s LogP (~3.2) is higher than [638192-18-4] (~2.1) due to its bulky, lipophilic R4 group, suggesting better membrane permeability .

Research Findings and Implications

- The target compound’s unique R4 group positions it as a candidate for kinase inhibition studies .

- Crystallographic Data : Related compounds (e.g., ’s ethyl ester derivative) form stable crystals, as resolved via SHELX refinement (), suggesting the target compound may also exhibit favorable crystallinity for structural analysis .

Biological Activity

Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimalarial properties, antioxidant effects, and other pharmacological activities as reported in recent studies.

Antimalarial Activity

Recent research has shown that derivatives of quinoline and quinolone exhibit significant antimalarial properties. The compound has been evaluated for its efficacy against Plasmodium species, which are responsible for malaria.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinolone structure can enhance antimalarial activity. For instance, compounds with a 6-chloro and 7-methoxy substitution pattern have shown improved potency against malaria parasites by selectively inhibiting the Plasmodium cytochrome bc1 complex while sparing mammalian cells . The compound's structural features suggest it may similarly benefit from these modifications.

Antioxidant Properties

In addition to its antimalarial activity, the compound also exhibits antioxidant properties. Quinoline derivatives have been studied for their ability to scavenge free radicals and inhibit lipid peroxidation. For example, certain analogues have demonstrated significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes, with IC50 values indicating effective inhibition . The compound's potential as an antioxidant could be attributed to its ability to donate electrons and neutralize reactive oxygen species.

In Vivo Studies

In vivo evaluations have revealed that compounds similar to this compound exhibit promising results in animal models. For instance, studies have shown that certain derivatives can effectively reduce parasitemia in infected mice at doses as low as 11 mg/kg .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on Antimalarial Efficacy : A study involving a series of 4(1H)-quinolones demonstrated that specific structural modifications led to enhanced activity against both blood and liver stages of Plasmodium infections. The most potent compounds were selected for further preclinical development due to their favorable pharmacokinetic profiles .

- Antioxidant Activity Assessment : Research on various quinolinone derivatives showed that certain compounds could significantly inhibit lipid peroxidation and scavenge hydroxyl radicals effectively. For example, compounds with specific substituents exhibited IC50 values below 30 μM for LOX inhibition .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.